molecular formula C21H14ClN3O B5321562 12-(4-chlorophenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine

12-(4-chlorophenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine

Cat. No. B5321562
M. Wt: 359.8 g/mol
InChI Key: MTMJIBMGIQTLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-(4-chlorophenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine is a synthetic organic compound with a complex molecular structure. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer therapy.

Mechanism of Action

The mechanism of action of 12-(4-chlorophenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. It has also been shown to induce oxidative stress and DNA damage, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to affect the activity of various enzymes, including topoisomerase II and protein kinase C. It has also been shown to induce oxidative stress and DNA damage, leading to apoptosis in cancer cells. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 12-(4-chlorophenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine in lab experiments is its potential as a potent anticancer agent. It has been shown to induce apoptosis in cancer cells and has the potential to be developed into a new cancer therapy. However, one of the limitations of using this compound in lab experiments is its complex molecular structure, which makes it difficult to synthesize and study.

Future Directions

There are several future directions for the study of 12-(4-chlorophenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine. One direction is to further study its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to optimize its synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to determine its safety and efficacy in animal models and clinical trials. Finally, there is potential for this compound to be developed into a new cancer therapy or neuroprotective agent.

Synthesis Methods

The synthesis of 12-(4-chlorophenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine is a complex process that involves several steps. The starting materials for the synthesis are 4-chlorobenzaldehyde, 2-amino-3-cyanopyridine, and 2-naphthol. These compounds are subjected to a series of reactions, including condensation, cyclization, and reduction, to form the final product.

Scientific Research Applications

12-(4-chlorophenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

18-(4-chlorophenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O/c22-14-8-5-13(6-9-14)17-18-15-4-2-1-3-12(15)7-10-16(18)26-21-19(17)20(23)24-11-25-21/h1-11,17H,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMJIBMGIQTLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C4=C(N=CN=C4O3)N)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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